B1579520 N-α-Fmoc-N-δ-xanthyl-L-glutamine

N-α-Fmoc-N-δ-xanthyl-L-glutamine

Cat. No.: B1579520
Attention: For research use only. Not for human or veterinary use.
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Description

N-α-Fmoc-N-δ-xanthyl-L-glutamine is a protected glutamine derivative widely used in solid-phase peptide synthesis (SPPS). Its structure features two protective groups:

  • Fmoc (9-fluorenylmethoxycarbonyl) at the α-amino group, which is base-labile and removable under mild basic conditions (e.g., piperidine).
  • Xanthyl (9H-xanthen-9-yl) at the δ-amide nitrogen, offering steric protection during peptide chain assembly.

This compound (CAS: [185031-81-6], MW: 548.60) is critical for preventing side reactions, such as aspartimide formation, during acidic deprotection steps . Its applications span pharmaceutical research, particularly in synthesizing peptides with glutamine residues requiring orthogonal protection strategies.

Properties

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares key parameters of N-α-Fmoc-N-δ-xanthyl-L-glutamine with structurally related glutamine derivatives:

Compound Name CAS Number Molecular Weight Protecting Groups (α/δ) Deprotection Conditions Price (1g, USD)
This compound 185031-81-6 548.60 Fmoc / Xanthyl Xanthyl: Mild acid (TFA) 19,500
N-α-Fmoc-N-δ-trityl-L-glutamine 132327-80-1 610.72 Fmoc / Trityl Trityl: Strong acid (≥95% TFA) 17,000
N-α-Boc-N-δ-xanthyl-L-glutamine 55260-24-7 432.48 Boc / Xanthyl Boc: Strong acid (TFA) N/A
N-α-Fmoc-L-glutamine (unprotected δ) 71989-20-3 368.38 Fmoc / None N/A 4,200
Key Observations:
  • Protecting Group Stability: Xanthyl groups are removed under milder acidic conditions (e.g., 50% TFA) compared to trityl, which requires ≥95% TFA . This makes xanthyl preferable for acid-sensitive peptides. Boc (tert-butyloxycarbonyl) on α-amino groups necessitates strong acids (e.g., TFA/HCl), limiting compatibility with base-labile residues .
  • Steric Effects : Trityl (triphenylmethyl) offers greater steric hindrance than xanthyl, reducing side-chain aggregation but increasing molecular weight and cost .
  • Cost : Xanthyl derivatives are more expensive than trityl variants due to synthetic complexity .

Physical-Chemical Properties

  • Solubility : Xanthyl-protected glutamine exhibits moderate solubility in DMF and DCM, comparable to trityl analogues. Unprotected δ-amide derivatives (e.g., Fmoc-Gln-OH) show higher aqueous solubility but lower stability .
  • By-Product Formation : Trityl-protected glutamines may generate trityl cation side products during deprotection, complicating purification. Xanthyl derivatives produce fewer by-products under mild TFA conditions .

Commercial Availability and Handling

  • Suppliers : this compound is available from specialized vendors (e.g., CymitQuimica, Sigma-Aldrich) but at a premium price (~$19,500/g) .
  • Storage: Requires refrigeration (2–8°C) to prevent Fmoc cleavage, similar to other Fmoc-protected amino acids .

Preparation Methods

Fmoc Protection of the α-Amino Group

  • The α-amino group of L-glutamine is reacted with Fmoc chloride or Fmoc-OSu (N-hydroxysuccinimide ester) under basic conditions (e.g., Na2CO3 or NaHCO3 in aqueous/organic biphasic systems).
  • The reaction proceeds at low temperature (0–5 °C) to minimize side reactions.
  • The product, Fmoc-L-glutamine, is purified by recrystallization or chromatography.

Xanthyl Protection of the δ-Amino Group

  • The δ-amino group is selectively protected by reaction with a xanthylating agent, such as xanthic acid derivatives or carbon disulfide-based reagents, under controlled pH and temperature.
  • This step requires careful control to avoid over-alkylation or side reactions with the α-amino or carboxyl groups.
  • The xanthyl group provides stability during subsequent coupling reactions and can be removed or modified under specific conditions.

Coupling Reaction Conditions in Peptide Synthesis

The incorporation of this compound into peptides is typically achieved via amide bond formation using coupling reagents. Recent research highlights the following optimized conditions:

Coupling Reagent Solvent System Reaction Time Temperature Notes
DMTMM Buffered aqueous media 1–2 hours Room temp High substrate tolerance, near-quantitative conversions; avoids preactivation issues
HATU + DIPEA H2O:MeCN:DMSO (6:3:1) 1 hour Room temp Efficient for various amino acids; requires careful pH control
  • DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) is preferred for its in situ activation and compatibility with aqueous conditions, maintaining the integrity of the xanthyl group.
  • Piperidine is used for Fmoc deprotection, with the xanthyl group stable under these conditions.

Protecting Group Strategies and Stability Considerations

  • The xanthyl group on the δ-amino side chain is stable under standard Fmoc deprotection conditions (20% piperidine in DMF).
  • Storage conditions are critical; this compound should be stored at low temperatures (e.g., −20 °C) in dry, inert atmosphere to prevent degradation.
  • Side reactions such as pyroglutamyl formation from glutamine residues can occur in aqueous environments over time, necessitating prompt use after deprotection.

Summary Table: Key Parameters in Preparation and Use

Step Conditions/Notes Outcome/Remarks
Fmoc Protection Fmoc-Cl or Fmoc-OSu, basic aqueous-organic medium, 0–5 °C Efficient α-amino protection
Xanthyl Protection Xanthylating agents, controlled pH and temperature Selective δ-amino protection
Coupling Reaction DMTMM in buffered aqueous media, room temperature, 1–2 h High conversion, substrate tolerant
Fmoc Deprotection 20% piperidine in DMF Clean removal, stable xanthyl group
Storage −20 °C, dry, inert atmosphere Prevents degradation and side reactions
Side Reactions Pyroglutamyl formation in aqueous media over extended time Minimized by prompt use

Q & A

Q. Table 1. Comparison of Protecting Groups for Glutamine in SPPS

Protecting GroupSolubility in DMFAcid StabilitySteric Hindrance
Xanthyl (Xan)ModerateHighHigh
Trityl (Trt)HighLowModerate
Acetyl (Ac)HighModerateLow
Source: Compiled from

Q. Table 2. Key Spectroscopic Data for this compound

TechniqueKey SignalReference
1^1H NMR (DMSO-d6)δ 7.8–7.3 (Fmoc aromatic), δ 6.9 (xanthyl)
ESI-MS[M+H]+^+ m/z 549.6
HPLC Retention Time12.5 min (C18, 0.1% TFA/MeCN gradient)

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